tert-Butyl 3-iodo-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-iodo-1H-indole-1-carboxylate: is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in medicinal chemistry . This compound, with the molecular formula C13H14INO2, is used in various chemical reactions and research applications due to its unique structure and reactivity .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . The iodoindoles have been found to induce methuosis in certain nematodes, suggesting a potential mechanism of action .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, particularly those involved in cell signaling .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties, including anti-inflammatory, analgesic, and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate typically involves the iodination of an indole derivative followed by esterification. The reaction conditions often involve the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: tert-Butyl 3-iodo-1H-indole-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules . Its reactivity makes it valuable in developing new synthetic methodologies and exploring reaction mechanisms .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications due to their ability to interact with various biological targets . They are investigated for their antiviral, anticancer, and antimicrobial properties .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) . Its versatility in chemical reactions makes it a valuable intermediate in drug development .
Comparison with Similar Compounds
- tert-Butyl 5-iodoindoline-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl 3-iodo-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity . Compared to similar compounds, it may exhibit different reactivity in substitution and coupling reactions, making it suitable for specific synthetic applications . Its biological activity can also vary, providing distinct advantages in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-iodoindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFWPZQNSUAMCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440903 | |
Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-07-4 | |
Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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